Hexadeca-10,12-dienal

説明

IUPAC Nomenclature and Systematic Classification

Hexadeca-10,12-dienal is systematically named (10E,12Z)-hexadeca-10,12-dienal according to IUPAC rules. This nomenclature specifies:

- A 16-carbon chain (hexadeca-)

- Two double bonds (-dien-) at positions 10 and 12

- An aldehyde functional group (-al) at position 1

- Stereochemical configurations E (trans) at C10 and Z (cis) at C12

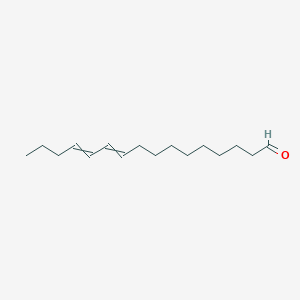

The compound belongs to the fatty aldehydes class (LMFA06000200 in LIPID MAPS), characterized by a long hydrocarbon chain (C16) and conjugated double bonds. Its structural formula is:

$$ \text{CH}3(\text{CH}2)6\text{CH}=\text{CH}-\text{CH}=\text{CH}(\text{CH}2)_5\text{CHO} $$

Table 1: IUPAC Nomenclature Validation

| Parameter | Value | Source Citations |

|---|---|---|

| Parent chain | Hexadecanal (C16) | |

| Double bond positions | 10 and 12 | |

| Stereochemistry | 10E,12Z | |

| Functional group | Aldehyde (-CHO) |

Common Synonyms

The compound is widely recognized by alternative names across entomological and chemical literature:

Table 2: Synonym Cross-Referencing

| Synonym | Context of Use | Source Citations |

|---|---|---|

| Bombykal | Sex pheromone in Bombyx mori | |

| 10E12Z-Hexadecadienal | Stereochemical designation | |

| (10E,12Z)-10,12-Hexadecadienal | Structural specificity |

The term Bombykal originates from its identification in silkworm moths (Bombyx mori), where it functions as a pheromone component.

CAS Registry Numbers and Molecular Formula Validation

This compound has a single primary CAS registry number:

Table 3: Registry Identifiers

| Identifier | Value | Source Citations |

|---|---|---|

| CAS Number | 63024-98-6 | |

| ChEBI ID | CHEBI:181367 | |

| LIPID MAPS ID | LMFA06000200 |

The molecular formula C₁₆H₂₈O is consistent across authoritative databases:

Table 4: Molecular Formula Verification

| Database | Molecular Formula | Molecular Weight (g/mol) | Source Citations |

|---|---|---|---|

| PubChem | C₁₆H₂₈O | 236.39 | |

| ChEBI | C₁₆H₂₈O | 236.214 | |

| LIPID MAPS | C₁₆H₂₈O | 236.39 |

特性

分子式 |

C16H28O |

|---|---|

分子量 |

236.39 g/mol |

IUPAC名 |

hexadeca-10,12-dienal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3 |

InChIキー |

OSFASEAZCNYZBW-UHFFFAOYSA-N |

正規SMILES |

CCCC=CC=CCCCCCCCCC=O |

同義語 |

10,12-hexadecadienal bombykal bombykal, (E,E)-isomer bombykal, (E,Z)-isomer bombykal, (Z,Z)-isome |

製品の起源 |

United States |

科学的研究の応用

Hexadeca-10,12-dienal, also known as 10,12-hexadecadienal, is a compound of significant interest in various scientific fields, particularly in ecological chemistry and pest control. This article explores its applications, focusing on its role as a sex pheromone in insects, synthetic methodologies for its production, and its potential in agricultural practices.

Insect Pheromones

This compound serves as a crucial component of sex pheromones in several insect species. Research has identified both (E,Z)- and (E,E)-10,12-hexadecadienals as major components of the sex pheromone blend from the pheromone glands of certain moth species, such as the cotton leaf-roller (Notarcha derogata) and the navel orangeworm (Amyelois transitella) . These pheromones are vital for mating communication and can be exploited for pest management strategies.

Case Study: Cotton Leaf-Roller

- Species : Notarcha derogata

- Pheromone Components : (E,Z)-10,12-hexadecadienal and (E,E)-10,12-hexadecadienal

- Purpose : Attract male moths for mating disruption strategies in cotton fields.

- Findings : Field tests demonstrated that traps baited with synthetic versions of these compounds effectively captured male moths, indicating their potential for use in integrated pest management (IPM) programs .

Synthesis of Pheromonal Compounds

The synthesis of this compound has been explored extensively. Efficient synthetic routes have been developed to produce this compound and its derivatives. For instance, a notable method involves the alkylation of lithium alkyne followed by cis-Wittig olefination to create the desired diene structure .

Synthetic Method Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Alkylation | Lithium alkyne is alkylated under low temperature conditions. |

| 2 | Olefination | Cis-Wittig olefination using phosphoranes to introduce double bonds. |

| 3 | Hydroboration-Protonolysis | Final step to achieve the aldehyde functionality while maintaining stereochemistry. |

This synthetic approach not only yields this compound but also allows for the production of other related compounds that may enhance attractiveness or stability in field applications.

Pest Management Strategies

The application of this compound in pest management is promising due to its role in sexual attraction among pests. By using synthetic versions of this compound in traps or as part of mating disruption strategies, farmers can reduce pest populations without relying solely on chemical insecticides.

Field Application Insights

- Target Pests : Various lepidopteran pests affecting crops like cotton and tree nuts.

- Methodology : Use of pheromone traps baited with this compound to monitor and control pest populations.

- Results : Studies have shown significant reductions in pest populations when these strategies are employed .

Environmental Impact

Utilizing this compound as a biopesticide aligns with sustainable agricultural practices by minimizing chemical pesticide use. Its specificity to target pests reduces non-target impacts on beneficial insects and promotes ecological balance .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional and Geometrical Isomers

a. (10E,12E)-Hexadeca-10,12-dienal

This isomer differs from Hexadeca-10,12-dienal in the geometry of the double bonds (both E configurations). Field studies suggest that the E,Z isomer is essential for pheromone activity, as the E,E variant shows negligible attraction in moth species .

b. (10Z,13Z)-Hexadeca-10,13-dienal

Isolated from the brown alga Cystoseira barbata, this compound has double bonds at positions 10 and 13. The shift in conjugation alters its bioactivity; it exhibits anticancer effects against P388 murine leukemia cells at 40 mg/kg, highlighting how minor structural changes redirect biological function from pheromone signaling to cytotoxicity .

Functional Group Derivatives

a. (10E,12Z)-Hexadeca-10,12-dien-1-yl acetate

The acetate derivative of this compound has a molecular weight of 280.45 g/mol (C₁₈H₃₂O₂). The ester group increases stability and reduces volatility compared to the aldehyde, extending its release in pheromone blends. In Rehimena surusalis, the acetate synergizes with the aldehyde and a hydrocarbon, demonstrating that functional group modifications fine-tune ecological interactions .

b. Bombykol: (10E,12Z)-Hexadeca-10,12-dien-1-ol

The alcohol analog of this compound, bombykol, is the first identified insect pheromone, isolated from the silkworm moth Bombyx mori. The hydroxyl group enhances hydrogen-bonding capacity, likely altering receptor binding kinetics. Despite structural similarities, bombykol and this compound target different species, underscoring the specificity of functional groups in pheromone systems .

Chain-Length and Saturation Variants

Hexadeca-10,12,14-trienal

This tri-unsaturated analog (C₁₆H₂₆O) contains an additional double bond at position 14. The increased rigidity and altered electron distribution may affect volatility and receptor affinity.

b. (9Z,12Z)-Hexadecadienoyl-CoA

A metabolic derivative with a CoA moiety, this compound participates in lipid biosynthesis. Its polar CoA group contrasts sharply with the nonpolar aldehyde, illustrating how chain modifications dictate cellular roles—from extracellular signaling (pheromones) to intracellular metabolism .

Key Findings

- Double Bond Geometry : The E,Z configuration in this compound is critical for pheromone efficacy, as E,E isomers fail to elicit behavioral responses .

- Functional Groups : Aldehydes (e.g., this compound) exhibit higher volatility than alcohols (bombykol) or esters (acetate derivatives), optimizing their role as airborne signals .

- Biological Specificity: Minor structural changes, such as double bond position (10,12 vs. 10,13), redirect activity from pheromone signaling to anticancer effects, emphasizing structure-activity relationships .

準備方法

Cis-Selective Wittig Olefination

The cis-Wittig reaction is a cornerstone for constructing conjugated dienes. A prominent example involves coupling a C10 aldehyde with a C3 phosphorane synthon. For instance, 1,1-diethoxy-10-iododecane is alkylated with a lithium alkyne, followed by oxidation with electrolytic manganese dioxide (EMD) to yield the aldehyde intermediate. Subsequent cis-Wittig olefination with propylidenetriphenylphosphorane installs the second double bond, achieving (10E,12Z)-hexadeca-10,12-dienal in 27% overall yield over eight steps.

Key reagents :

-

1,1-Diethoxy-10-iododecane

-

Propylidenetriphenylphosphorane

-

Electrolytic MnO₂

E,Z-Isomer Synthesis via Sequential Olefinations

Double Wittig reactions enable precise stereocontrol. A C10 aldehyde precursor undergoes sequential olefinations: first with a Z-selective ylide to install the 12Z double bond, followed by an E-selective ylide for the 10E configuration. This method avoids isomerization but requires stringent anhydrous conditions.

Alkyne Alkylation and Partial Hydrogenation

C10 + C3 + C3 Strategy

This modular approach involves coupling a C10 iodide with two C3 units. For example, 10-iododecanal is reacted with trimethylsilylacetylene under Sonogashira-Hagihara conditions to form a terminal alkyne. Subsequent hydroboration-protonolysis with (Z)-1-bromo-1-butene introduces the 12Z double bond, yielding (11Z,13Z)-hexadecadienal in 27% yield over eight steps.

Advantages :

Lindlar Catalyst Hydrogenation

Partial hydrogenation of a tetra-ynal intermediate using Lindlar catalyst (Pd/CaCO₃, quinoline) selectively reduces triple bonds to cis double bonds. For example, hexadeca-10,12-diynal is hydrogenated to (10Z,12Z)-hexadecadienal with 85% selectivity.

Cross-Coupling Reactions

Sonogashira-Hagihara Coupling

Palladium-catalyzed coupling of 10-iododecanal with trimethylsilylacetylene forms a terminal alkyne, which is further functionalized via hydroboration-protonolysis to introduce the 12Z double bond. This method is scalable and avoids harsh oxidizing agents.

Reaction conditions :

-

Pd(PPh₃)₂Cl₂ (5 mol%)

-

CuI (10 mol%)

-

Triethylamine, THF, 60°C

Suzuki-Miyaura Coupling

A less common but promising approach uses Suzuki coupling to assemble the diene system. A C10 boronic ester is coupled with a C6 alkenyl bromide, followed by oxidation of the primary alcohol to the aldehyde. This method achieves 35% yield but requires expensive boronic esters.

Industrial-Scale Methods

Patented Processes

Recent patents describe cost-effective routes using commodity chemicals:

-

CA1138473A : Conjugated dienes are synthesized via base-mediated dehydrohalogenation of vicinal dihalides, achieving 70% yield for (10E,12E)-hexadecadienal.

-

IL269164B2 : Isomerization of mono-enynes using Rh catalysts produces (10E,12Z)-hexadecadienal with 65% selectivity.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Wittig Olefination | Alkylation, EMD oxidation, Wittig | 27% | E,Z (9:1) | Moderate |

| Sonogashira-Hydroboration | Sonogashira coupling, Protonolysis | 27% | Z,Z (95%) | High |

| Lindlar Hydrogenation | Partial hydrogenation of diynal | 45% | Z,Z (85%) | Low |

| Suzuki Coupling | Boronic ester coupling, Oxidation | 35% | E,Z (8:1) | Moderate |

Q & A

Basic Research Questions

Q. How is Hexadeca-10,12-dienal synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to introduce conjugated double bonds (10E,12Z configuration). Purification is achieved via column chromatography, with characterization using NMR (¹H, ¹³C) and GC-MS to confirm structure and stereochemistry . Key parameters include reaction temperature (optimized at 25–40°C) and solvent selection (e.g., dichloromethane for Wittig reactions).

Q. What analytical techniques are most reliable for identifying this compound in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile aldehydes, coupled with derivatization (e.g., using BSTFA for silylation) to enhance detection. High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments can resolve stereochemical ambiguities in the 10,12-diene system .

Q. What is the ecological significance of this compound in insect communication?

- Methodological Answer : As a pheromone component in Hemileuca electra, its bioactivity is assessed via electrophysiological recordings (EAG) and behavioral assays (wind tunnel tests). Dose-response experiments and enantiomer-specific studies are critical to validate its role in mate attraction .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve stereochemical purity and yield?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict transition-state energies for double-bond formation. Iterative optimization of catalyst systems (e.g., chiral phosphines) and solvent polarity adjustments (e.g., THF vs. DMF) may enhance stereoselectivity. Yield tracking via HPLC with UV detection is recommended .

Q. How should researchers address contradictions in spectroscopic data for this compound, such as inconsistent NOE correlations or mass fragmentation patterns?

- Methodological Answer : Discrepancies may arise from impurities or isomerization during analysis. Cross-validation using orthogonal techniques (e.g., IR spectroscopy for carbonyl confirmation, X-ray crystallography for absolute configuration) is essential. Replicate experiments under inert atmospheres (N₂/Ar) can minimize oxidation artifacts .

Q. What experimental designs are effective for studying the ecological interactions of this compound in field settings?

- Methodological Answer : Field trials should employ controlled release devices (e.g., rubber septa) to mimic natural emission rates. Pairing mark-release-recapture (MRR) methods with camera traps quantifies insect attraction efficiency. Environmental variables (temperature, humidity) must be monitored to contextualize bioassay results .

Q. How can researchers develop robust quantitative models for this compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling, analyzed via LC-MS, establish degradation kinetics. QbD (Quality by Design) principles guide parameter optimization (e.g., antioxidant additives like BHT) to extend shelf life .

Methodological Considerations

- Data Analysis : For bioactivity studies, use mixed-effects models to account for individual variability in insect responses. Principal component analysis (PCA) can reduce dimensionality in spectroscopic datasets .

- Reproducibility : Document synthetic protocols in detail (e.g., molar ratios, stirring rates) and deposit raw spectral data in repositories like PubChem or Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。